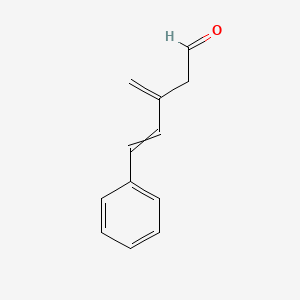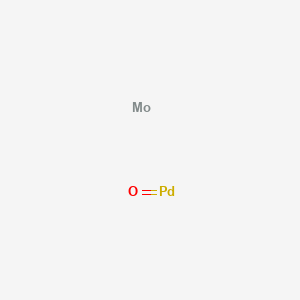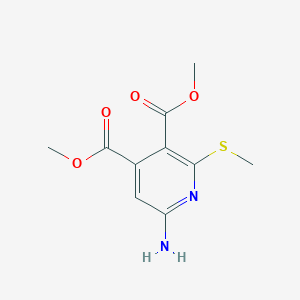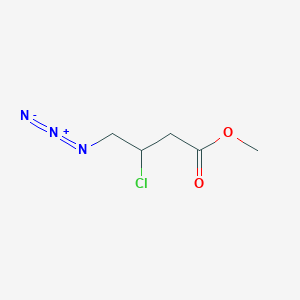![molecular formula C35H66N4O B14260028 N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea CAS No. 179075-38-8](/img/structure/B14260028.png)
N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is a synthetic compound that features a cholestane backbone with urea and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea typically involves the following steps:
Starting Materials: Cholestane derivatives, amine compounds (such as 4-aminobutylamine and 3-aminopropylamine), and urea.
Reaction Conditions: The reaction usually requires a solvent (e.g., dichloromethane or ethanol), a catalyst (e.g., a base like triethylamine), and controlled temperature conditions (e.g., reflux).
Procedure: The cholestane derivative is reacted with the amine compounds in the presence of urea under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The urea group can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while reduction could yield primary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems or as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea would depend on its specific application. Generally, the compound might interact with biological membranes or proteins due to its cholestane backbone, influencing cellular processes or drug delivery mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]amine
- **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]carbamate
Uniqueness
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is unique due to its specific combination of functional groups and cholestane backbone, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
179075-38-8 |
|---|---|
Formule moléculaire |
C35H66N4O |
Poids moléculaire |
558.9 g/mol |
Nom IUPAC |
1-(4-aminobutyl)-1-(3-aminopropyl)-3-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]urea |
InChI |
InChI=1S/C35H66N4O/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)38-33(40)39(23-9-21-37)22-7-6-20-36/h25-32H,6-24,36-37H2,1-5H3,(H,38,40)/t26-,27+,28+,29+,30-,31+,32+,34+,35-/m1/s1 |
Clé InChI |
FHIQRVQYWUKNAO-HMPFJPAGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)NC(=O)N(CCCCN)CCCN)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)N(CCCCN)CCCN)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)







![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)




![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)
